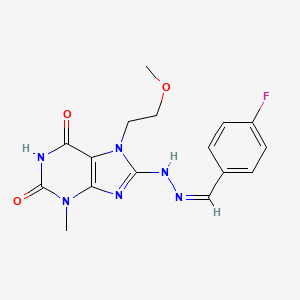![molecular formula C23H22N4O3 B2758834 7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-29-5](/img/structure/B2758834.png)
7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Naphthalene Derivatives in Dyes and Pigments
Naphthalene derivatives have been explored for their application in the synthesis of dyes and pigments. For instance, azo-hydrazone tautomerism of some dyes prepared by coupling naphthalene-diazonium chloride has been studied, revealing insights into the tautomeric forms and NMR spectral analysis of such compounds (Lyčka, 1999).
Heterocyclic Compounds in Polymer Synthesis
Heterocyclic compounds containing naphthalene groups have been utilized in polymer synthesis. An example is the synthesis of novel urazole containing 3-hydroxynaphthalene group and its application in the preparation of new soluble poly(urea-urethane)s, demonstrating the role of such compounds in developing materials with specific properties (Mallakpour & Rafiee, 2007).
Naphthalene-based Compounds in Organic Chemistry
Naphthalene-based compounds have been synthesized and analyzed for their unique properties in organic chemistry. Research on perimidine-derived non-Kekulé triplet diradicals synthesized from naphthalene has provided insights into the electronic and magnetic properties of such compounds (Quast et al., 2008).
Anticancer Activity of Naphthoquinone Derivatives
Naphthoquinone derivatives, including those incorporating naphthalene units, have been investigated for their anticancer activities. A study on the synthesis and assessment of 1,4-naphthoquinone-1,2,3-triazole hybrids against cancer cell lines highlights the potential therapeutic applications of such compounds (Gholampour et al., 2019).
Sensor Applications of Naphthalene-based Complexes
Lanthanide coordination with naphthalene-based complexes has been explored for optical sensing structures, demonstrating the potential of such compounds in sensor applications. The assembly of a polymeric-based ternary europium (III) complex system with naphthalene derivatives and its application as a chemical sensor is an example of this research direction (Li et al., 2019).
properties
IUPAC Name |
7-tert-butyl-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-23(2,3)17-13-26-18-19(24-21(26)30-17)25(4)22(29)27(20(18)28)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDZVUHWBOTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)

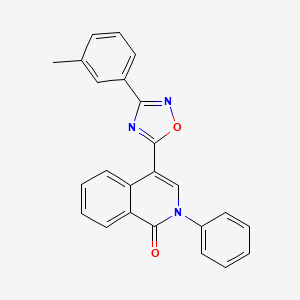
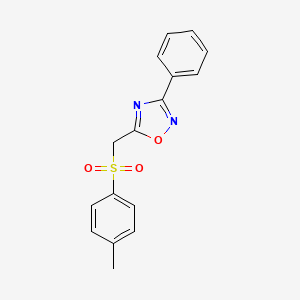
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide](/img/structure/B2758758.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)
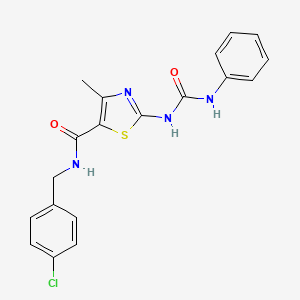

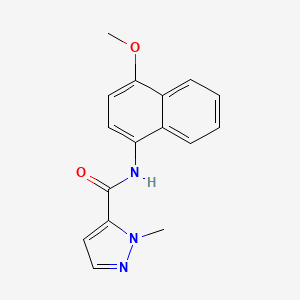

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2758767.png)

